benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring and the introduction of the sulfanylidene group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group or to modify other functional groups.
Substitution: Various substituents on the phenyl rings can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific interactions with biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other pyrimidine derivatives with various substituents. Examples include:
- Methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities or chemical reactivity compared to other similar compounds, making it a valuable subject for further research and development.
Biological Activity
Benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by a tetrahydropyrimidine backbone and various functional groups, suggests diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antioxidant properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C27H26N2O4S with a molecular weight of approximately 474.57 g/mol. The structure features multiple functional groups that contribute to its biological activities:
- Tetrahydropyrimidine Backbone : Central to the compound's structure.
- Benzyloxy Group : Enhances solubility and potential interactions with biological targets.
- Sulfanylidene Moiety : Implicated in various biological activities.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that derivatives of this compound can inhibit cyclooxygenase-2 (COX-2) enzymes, which play a critical role in inflammation pathways.
Table 1: Comparison of COX Inhibition by Related Compounds
Compound Name | COX-2 Inhibition Activity | Reference |
---|---|---|
Benzyl Compound A | Moderate | |
Benzyl Compound B | High | |
Benzyl 4-[4-(benzyloxy)phenyl]-6-methyl... | Significant |
Antioxidant Activity
In addition to its anti-inflammatory properties, the compound has demonstrated antioxidant activity comparable to standard antioxidants like α-tocopherol. This suggests its potential use in treating diseases related to oxidative stress.
Synthesis Methods
The synthesis of this compound typically involves acid-catalyzed cyclocondensation reactions. The following general steps outline the synthesis process:
- Reagents : Use thiourea and appropriate carbonyl compounds such as ethyl 3-oxobutanoate and substituted benzaldehydes.
- Reaction Conditions : Conduct the reaction under acid catalysis to facilitate cyclocondensation.
- Product Isolation : Purify the resulting compound through recrystallization or chromatography.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on COX Inhibition : A study demonstrated that structural modifications could enhance the selectivity of the compound against specific COX isoforms, leading to improved anti-inflammatory efficacy.
- Antioxidant Evaluation : Another investigation compared the antioxidant properties of this compound with α-tocopherol and found similar efficacy in scavenging free radicals.
- Therapeutic Applications : Given its dual action as an anti-inflammatory and antioxidant agent, researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.
Properties
IUPAC Name |
benzyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-18-23(25(29)31-17-20-10-6-3-7-11-20)24(28-26(32)27-18)21-12-14-22(15-13-21)30-16-19-8-4-2-5-9-19/h2-15,24H,16-17H2,1H3,(H2,27,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUSXGYJQPZEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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